Methyl 4-hydroxy-6-methylquinazoline-8-carboxylate

CAS No.: 1269421-67-1

Cat. No.: VC2797483

Molecular Formula: C11H10N2O3

Molecular Weight: 218.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1269421-67-1 |

|---|---|

| Molecular Formula | C11H10N2O3 |

| Molecular Weight | 218.21 g/mol |

| IUPAC Name | methyl 6-methyl-4-oxo-3H-quinazoline-8-carboxylate |

| Standard InChI | InChI=1S/C11H10N2O3/c1-6-3-7-9(12-5-13-10(7)14)8(4-6)11(15)16-2/h3-5H,1-2H3,(H,12,13,14) |

| Standard InChI Key | SQAPOAWGYNTVAH-UHFFFAOYSA-N |

| SMILES | CC1=CC2=C(C(=C1)C(=O)OC)N=CNC2=O |

| Canonical SMILES | CC1=CC2=C(C(=C1)C(=O)OC)N=CNC2=O |

Introduction

Chemical Structure and Properties

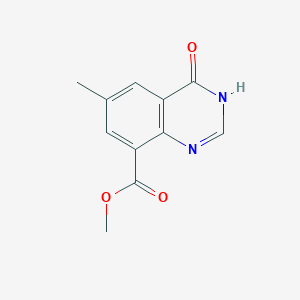

Methyl 4-hydroxy-6-methylquinazoline-8-carboxylate (CAS No. 1269421-67-1) possesses the molecular formula C₁₁H₁₀N₂O₃ with a molecular weight of 218.21 g/mol. Its IUPAC name is methyl 6-methyl-4-oxo-3H-quinazoline-8-carboxylate, highlighting an important structural feature: the compound exists in tautomeric forms where the 4-hydroxy form (as reflected in the common name) and the 4-oxo form (as in the IUPAC name) exist in equilibrium.

The structure consists of a quinazoline core with three key substitutions:

-

A hydroxyl group at position 4 (which exists in tautomeric equilibrium with the oxo form)

-

A methyl group at position 6

-

A methyl carboxylate (ester) group at position 8

This unique substitution pattern contributes to its chemical reactivity and potential biological activity. The 4-hydroxy/4-oxo group can participate in hydrogen bonding interactions, while the ester functionality provides a versatile handle for further chemical modifications.

Table 1: Key Chemical Properties of Methyl 4-hydroxy-6-methylquinazoline-8-carboxylate

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₀N₂O₃ | |

| Molecular Weight | 218.21 g/mol | |

| CAS Number | 1269421-67-1 | |

| IUPAC Name | methyl 6-methyl-4-oxo-3H-quinazoline-8-carboxylate | |

| Standard InChI | InChI=1S/C11H10N2O3/c1-6-3-7-9(12-5-13-10(7)14)8(4-6)11(15)16-2/h3-5H,1-2H3,(H,12,13,14) | |

| Standard InChIKey | SQAPOAWGYNTVAH-UHFFFAOYSA-N | |

| SMILES | CC1=CC2=C(C(=C1)C(=O)OC)N=CNC2=O | |

| Physical State | Typically a solid (inferred from similar compounds) | - |

Analytical Characterization Methods

The identification and characterization of methyl 4-hydroxy-6-methylquinazoline-8-carboxylate can be achieved through various analytical techniques commonly employed for organic compounds:

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy would be particularly valuable for structural confirmation. For methyl 4-hydroxy-6-methylquinazoline-8-carboxylate, characteristic signals would include:

-

Methyl group protons at position 6 (typically appearing as a singlet)

-

Methyl ester protons (typically a singlet around 3.8-4.0 ppm)

-

Aromatic protons with characteristic coupling patterns

-

The exchangeable proton of the 4-hydroxy group (if present in the tautomeric form)

Infrared (IR) spectroscopy would reveal characteristic bands for the ester carbonyl (typically around 1700-1750 cm⁻¹) and the quinazoline ring structure.

Mass spectrometry would confirm the molecular weight (expected at 218.21 g/mol) and provide fragmentation patterns consistent with the proposed structure.

Chromatographic Methods

X-ray Crystallography

If suitable crystals can be obtained, X-ray crystallography would provide definitive three-dimensional structural information, including bond lengths, angles, and the preferred tautomeric form in the solid state.

Future Research Directions

Given the limited specific information available on methyl 4-hydroxy-6-methylquinazoline-8-carboxylate, several promising research directions emerge:

Synthesis Optimization

Development of efficient, scalable, and environmentally friendly synthetic routes to methyl 4-hydroxy-6-methylquinazoline-8-carboxylate would facilitate further research on this compound. Green chemistry approaches, such as solvent-free conditions or the use of renewable catalysts, align with current trends in pharmaceutical synthesis.

Comprehensive Biological Evaluation

Systematic screening of methyl 4-hydroxy-6-methylquinazoline-8-carboxylate against various biological targets would help establish its activity profile. Priority areas could include:

-

Cancer cell line panels

-

Antimicrobial assays against clinically relevant pathogens

-

Anti-inflammatory models

-

Enzyme inhibition assays, particularly for kinases and other cancer-relevant targets

Structure-Activity Relationship Studies

Creation of a focused library of derivatives with strategic modifications at various positions would help establish structure-activity relationships. Key modifications might include:

-

Alternative substituents at position 6

-

Different ester groups at position 8

-

Modifications to the 4-hydroxy functionality

Mechanistic Studies

If biological activity is confirmed, detailed investigations into the mechanism of action would be valuable. These might include:

-

Target identification through affinity-based approaches

-

Computational modeling of protein-ligand interactions

-

Cell-based mechanistic studies

Table 5: Proposed Research Priorities for Methyl 4-hydroxy-6-methylquinazoline-8-carboxylate

| Research Area | Specific Objectives | Expected Outcomes | Technical Approaches |

|---|---|---|---|

| Chemical Synthesis | Develop efficient synthetic routes | Improved accessibility for research | Green chemistry, flow chemistry |

| Biological Activity | Establish activity profile | Identification of promising applications | High-throughput screening, cell-based assays |

| Structure-Activity Relationships | Understand impact of structural modifications | Design guidelines for improved analogs | Medicinal chemistry, computational modeling |

| Mechanism of Action | Identify biological targets | Understanding of molecular interactions | Proteomics, X-ray crystallography, molecular dynamics |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume